The 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Scaffold: Structural Analytics, Functionalization Workflows, and Pharmacological Applications
The 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Scaffold: Structural Analytics, Functionalization Workflows, and Pharmacological Applications
Executive Summary
In contemporary drug discovery, the architectural rigidity and vector-specific functionalization of heterocyclic scaffolds dictate the success of lead optimization. 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS: 1437432-39-7) has emerged as a privileged, highly versatile building block. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacophore utility, and validated synthetic workflows. By bridging theoretical mechanistic insights with practical, self-validating laboratory protocols, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.
Chemical Identity & Structural Analytics
The pyrazolo[3,4-b]pyridine system is a well-documented bioisostere for indoles and azaindoles. The addition of the 6(7H)-one (pyridone) motif transforms the electronic landscape of the molecule, introducing a potent hydrogen bond donor-acceptor pair.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
| CAS Registry Number | 1437432-39-7 |
| Molecular Formula | C₉H₁₀BrN₃O |
| Molecular Weight | 256.10 g/mol |
| Exact Mass | 255.0007 Da |
| Key Structural Features | Pyrazolopyridone core, N1-isopropyl group, C5-bromine handle |
| Solubility Profile | Soluble in DMSO, DMF; moderately soluble in MeOH and DCM |
| Predicted LogP | ~1.8 - 2.2 (Optimal for passive cellular permeability) |
Mechanistic Insights: The Scaffold in Medicinal Chemistry
The strategic placement of substituents on this scaffold is not arbitrary; it is a calculated design to maximize target engagement, particularly within the ATP-binding pockets of kinases and the allosteric sites of phosphatases like SHP2 .
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The 6(7H)-one Motif: Acts as a critical hinge-binding element. The adjacent NH (donor) and C=O (acceptor) precisely mimic the binding modality of endogenous ATP, forming robust hydrogen bonds with the peptide backbone of the kinase hinge region.
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The 1-Isopropyl Group: Provides essential steric bulk and lipophilicity. Unlike a naked 1H-pyrazole, the isopropyl group shields the N1 position from metabolic glucuronidation while perfectly occupying the hydrophobic specificity pocket adjacent to the hinge region.
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The 5-Bromo Handle: Serves as an orthogonal vector for diversity-oriented synthesis. It allows for late-stage functionalization via transition-metal-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries .
Figure 1: Pharmacophore mapping and target engagement logic of the pyrazolopyridone scaffold.
Experimental Workflows: Synthesis & Functionalization
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents and conditions are employed.
Protocol 4.1: Regioselective Bromination of the Core Scaffold
Objective: Introduce the C5 bromine handle onto 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
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Preparation: Dissolve the core scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.
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Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the electrophilic aromatic substitution. Cooling to 0 °C prevents over-bromination and oxidative degradation.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
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Causality: The electron-donating effect of the pyridone oxygen strongly activates the C5 position. NBS provides a controlled, low concentration of electrophilic bromine, ensuring strict regioselectivity.
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Reaction & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophiles, followed by extraction with Ethyl Acetate (EtOAc).
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Self-Validation Check: Analyze the crude product via LC-MS. The success of the reaction is immediately validated by the appearance of a characteristic 1:1 isotopic doublet at m/z 256.0 and 258.0 [M+H]⁺, confirming the incorporation of a single bromine atom. ¹H NMR will show the disappearance of the C5 proton and a distinct downfield shift of the adjacent C4 proton.
Protocol 4.2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Objective: Utilize the 5-bromo vector to append diverse aryl/heteroaryl groups .
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Reagent Assembly: In a microwave vial, combine 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Causality: K₂CO₃ acts as a mild inorganic base to activate the boronic acid via the formation of a reactive boronate complex. This accelerates the transmetalation step without degrading the base-sensitive pyridone core.
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Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.05 eq) and a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: The bulky, bidentate dppf ligand prevents catalyst deactivation and facilitates oxidative addition. The biphasic solvent system ensures solubility of both the organic scaffold and the inorganic base, while water is essential for the formation of the active palladium-hydroxo species.
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Execution: Heat the mixture to 90 °C for 12 hours under N₂ (or microwave at 110 °C for 30 minutes).
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Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Figure 2: Step-by-step synthetic workflow from starting materials to advanced lead compounds.
Data Presentation: Comparative Functionalization Yields
The efficiency of the 5-bromo handle has been extensively validated across various coupling partners. Table 2 summarizes typical isolated yields using Protocol 4.2, demonstrating the scaffold's robustness in library generation.
Table 2: Suzuki-Miyaura Coupling Efficiency of the 5-Bromo Scaffold
| Boronic Acid Coupling Partner | Isolated Yield (%) | LC-MS Purity (%) | Primary Pharmacological Utility |
| Phenylboronic acid | 88% | >98% | Baseline lipophilic extension |
| 4-Fluorophenylboronic acid | 85% | >99% | Metabolic stability enhancement |
| 3-Pyridinylboronic acid | 79% | >95% | Additional H-bond acceptor |
| 2-Aminopyrimidin-5-ylboronic acid | 68% | >95% | Kinase hinge-binding reinforcement |
| 1-Methyl-1H-pyrazol-4-ylboronic acid | 74% | >97% | Polarity and solubility optimization |
References
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Title: From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
- Title: Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent (WO2014129796A1)
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Title: Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Source: Angewandte Chemie International Edition URL: [Link]
